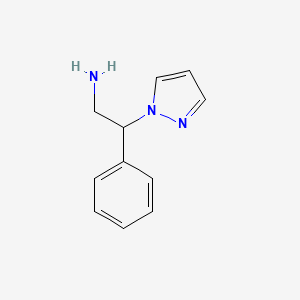

2-phenyl-2-(1H-pyrazol-1-yl)ethanamine

説明

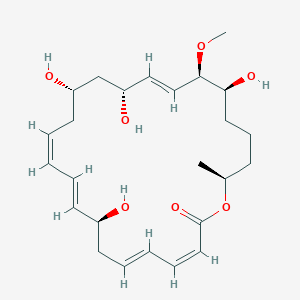

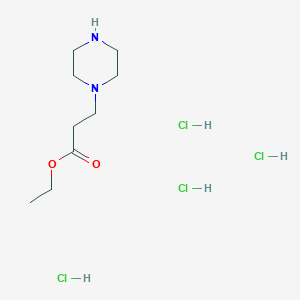

2-phenyl-2-(1H-pyrazol-1-yl)ethanamine belongs to the class of organic compounds known as phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of 2-phenyl-2-(1H-pyrazol-1-yl)ethanamine has been reported in the literature . The compound has been synthesized with a yield of 96% . The product was obtained as a white solid .Molecular Structure Analysis

The molecular weight of 2-phenyl-2-(1H-pyrazol-1-yl)ethanamine is 187.24 . The InChI code for the compound is 1S/C11H13N3/c12-9-11(14-8-4-7-13-14)10-5-2-1-3-6-10/h1-8,11H,9,12H2 .Chemical Reactions Analysis

The chemical reactions involving 2-phenyl-2-(1H-pyrazol-1-yl)ethanamine have been studied . The compound has been used in the synthesis of NNN pincer palladium(II) complexes .Physical And Chemical Properties Analysis

2-phenyl-2-(1H-pyrazol-1-yl)ethanamine is a white or colorless solid that is highly soluble in water and other polar solvents . The compound has a melting point of 147–150 °C .科学的研究の応用

Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications

- Scientific Field : Medicinal Chemistry, Drug Discovery, Agrochemistry, Coordination Chemistry, and Organometallic Chemistry .

- Summary of the Application : Pyrazoles have a wide range of applications in the mentioned scientific fields. Their popularity has skyrocketed since the early 1990s . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

- Methods of Application or Experimental Procedures : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed .

-

Scientific Field : Medicinal Chemistry

- Summary of the Application : Pyrazoles and their derivatives, including “2-phenyl-2-(1H-pyrazol-1-yl)ethanamine”, have been found to exhibit a wide range of biological activities. These include antimicrobial, anti-inflammatory, antihypertensive, antipyretic, antioxidant, analgesic, antidepressant, anticancer, and antidiabetic activities . Similarly, derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application or Experimental Procedures : These compounds are typically synthesized in a laboratory setting and then tested for their biological activities using various in vitro and in vivo models .

- Results or Outcomes : The results of these studies have shown that these compounds can have significant biological activities, making them potential candidates for the development of new therapeutic agents .

-

Scientific Field : Organometallic Chemistry

- Summary of the Application : Compounds like “2-phenyl-2-(1H-pyrazol-1-yl)ethanamine” can be used to synthesize NNN pincer palladium(II) complexes .

- Methods of Application or Experimental Procedures : The synthesis involves the reaction of the compound with PdCl2 in toluene in the presence of triethylamine .

- Results or Outcomes : The resulting palladium(II) catalysts showed efficient catalytic activity toward the Heck coupling of aryl bromides with styrenes .

-

Scientific Field : Organic Chemistry

- Summary of the Application : The Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .

- Methods of Application or Experimental Procedures : This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .

- Results or Outcomes : The expected various styrenes were obtained in moderate to high yields (up to 99% yield) .

-

Scientific Field : Medicinal Chemistry

- Summary of the Application : The design, synthesis, anticancer evaluation, and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A Kinase inhibitors .

- Methods of Application or Experimental Procedures : A total of 21 Pyrazole derivatives were synthesized by using the Vilsmeier Haack reagent .

- Results or Outcomes : The cytotoxicity assay (MTT assay) showed that compound P-6 exhibited potent cytotoxicity (IC 50 = 0.37–0.44 μM) against two cancer (HCT 116 and MCF-7) cell lines .

-

Scientific Field : Antifungal Research

- Summary of the Application : All compounds demonstrated moderate to good antifungal activity against S. sclerotiorum with growth inhibition over 60% .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The results showed that these compounds can have significant antifungal activities .

特性

IUPAC Name |

2-phenyl-2-pyrazol-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-9-11(14-8-4-7-13-14)10-5-2-1-3-6-10/h1-8,11H,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFOXFPTRSSNOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxy-5-oxo-4-azatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid](/img/structure/B1487387.png)

![10-Azabicyclo[4.3.1]decane-3,4-diol](/img/structure/B1487397.png)

![8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487402.png)

![7-(4-Morpholinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487404.png)